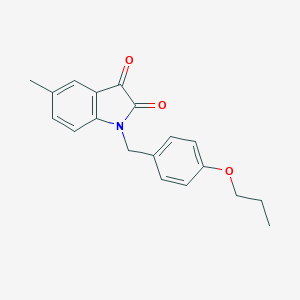![molecular formula C19H22N2O B366751 [1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol CAS No. 431995-88-9](/img/structure/B366751.png)
[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol is a compound that has gained significant attention in the scientific research community. It is a benzimidazole derivative that has been found to have potential applications in a variety of fields, including medicine, materials science, and catalysis.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for [1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol involves the reaction of 1-(4-tert-butylbenzyl)-1H-benzimidazole with formaldehyde in the presence of a reducing agent to form the desired product.
Starting Materials
1-(4-tert-butylbenzyl)-1H-benzimidazole, formaldehyde, reducing agent
Reaction
Step 1: Dissolve 1-(4-tert-butylbenzyl)-1H-benzimidazole in a suitable solvent., Step 2: Add formaldehyde to the reaction mixture and stir for a period of time., Step 3: Add a reducing agent to the reaction mixture and stir for a period of time., Step 4: Isolate the desired product by filtration or other suitable means., Step 5: Purify the product by recrystallization or other suitable means.
Scientific Research Applications
[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol has shown potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. It has been found to inhibit the growth of cancer cells and reduce the production of amyloid beta, a protein associated with Alzheimer's disease. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Furthermore, this compound has been explored for its potential applications in materials science and catalysis.
Mechanism Of Action
The mechanism of action of [1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol involves the inhibition of specific enzymes and proteins involved in disease processes. For example, it has been found to inhibit the activity of glycogen synthase kinase-3β, a protein that is overactive in Alzheimer's disease. Additionally, it has been shown to inhibit the activity of protein kinase CK2, an enzyme that is overactive in cancer cells.
Biochemical And Physiological Effects
[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to disease processes. Additionally, it has been found to reduce inflammation and improve mitochondrial function, both of which are important for overall cellular health.
Advantages And Limitations For Lab Experiments
One advantage of using [1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol in lab experiments is its high purity and stability. Additionally, it has been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications.
Future Directions
There are several future directions for research on [1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol. One area of interest is its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative diseases. Additionally, it may have potential applications in cancer therapy and diabetes treatment. Furthermore, it may be explored for its potential applications in materials science and catalysis. Overall, [1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol is a compound with significant potential for a variety of scientific research applications.
properties
IUPAC Name |
[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-19(2,3)15-10-8-14(9-11-15)12-21-17-7-5-4-6-16(17)20-18(21)13-22/h4-11,22H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOCHUHUERGLRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

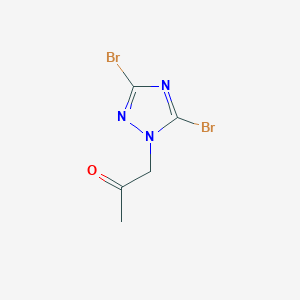
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B366688.png)
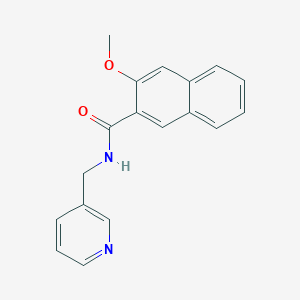
![2-fluoro-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B366692.png)
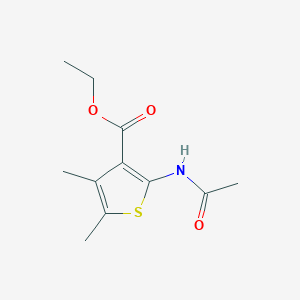
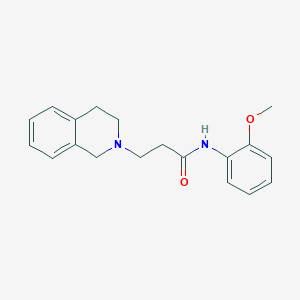
![3-[(1-Benzylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B366742.png)
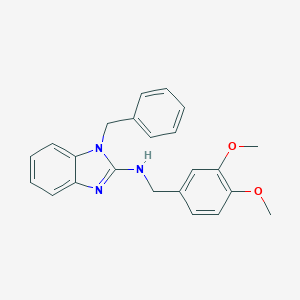
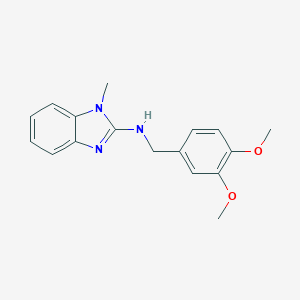
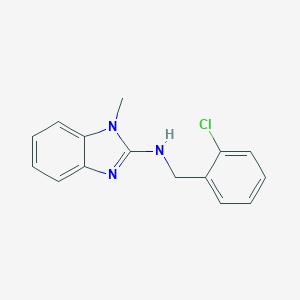
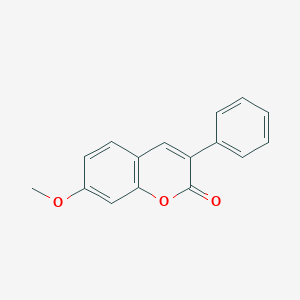
![Ethyl 4-{2-[(2-methoxyphenyl)carbamoyl]ethyl}piperazine-1-carboxylate](/img/structure/B366757.png)
![(2E)-2-(2,3-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B366767.png)
